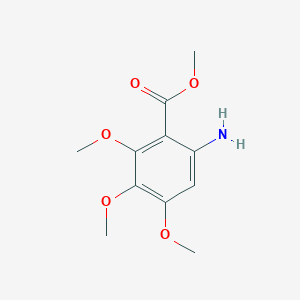

Methyl 6-amino-2,3,4-trimethoxybenzoate

描述

属性

CAS 编号 |

1968-72-5 |

|---|---|

分子式 |

C11H15NO5 |

分子量 |

241.24 g/mol |

IUPAC 名称 |

methyl 6-amino-2,3,4-trimethoxybenzoate |

InChI |

InChI=1S/C11H15NO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,12H2,1-4H3 |

InChI 键 |

RMNSHLCXEJWRHQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C(=C1)N)C(=O)OC)OC)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

Compounds with amino and methoxy substituents on aromatic systems have shown promise in anti-inflammatory applications. For example, 6-amino-2,4,5-trimethylpyridin-3-ol derivatives (Compounds A–C) demonstrated efficacy in inhibiting TNF-α-induced monocyte adhesion to colonic epithelial cells, a key process in inflammatory bowel disease (IBD) . While these pyridine-based compounds share functional group similarities (amino and methoxy groups), their heterocyclic core differs from the benzoate scaffold of Methyl 6-amino-2,3,4-trimethoxybenzoate. The pyridine derivatives’ anti-inflammatory activity highlights the importance of substituent positioning: the amino group at the 6-position and methoxy groups at 2,4,5-positions may optimize interactions with inflammatory targets. In contrast, the benzoate derivative’s biological activity remains uncharacterized in the available literature.

Triazine-Linked Benzoate Derivatives

Several methyl benzoate derivatives with triazine linkages, such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k), have been synthesized via multi-step procedures involving trichlorotriazine intermediates . These compounds feature methoxy and amino groups but are structurally distinct due to the triazine core.

Carbohydrate-Based Analogues with Amino Substituents

The β-galactosidase inhibitor n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (8) demonstrates how amino and hydrophobic substituents influence enzyme inhibition . While structurally unrelated to benzoates, this compound underscores the critical role of substituent positioning: the 6-amino group and fluorine atoms enhance inhibitory activity. For this compound, the 6-amino group and adjacent methoxy substituents could similarly modulate interactions with enzymes or receptors, though specific studies are lacking.

Data Table: Key Structural and Functional Comparisons

准备方法

Starting Material: Gallic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a common precursor for trimethoxybenzoate synthesis. In CN105732375A , gallic acid undergoes methylation to yield methyl 3,4,5-trimethoxybenzoate via sulfuric acid-catalyzed esterification. Adjusting substituent positions requires reorienting methoxy groups, which may involve:

Nitration at Position 6

Nitration of methyl 2,3,4-trimethoxybenzoate remains underexplored in available literature. However, analogous reactions suggest:

-

Nitrating agents : Concentrated HNO₃ in H₂SO₄ at 0–5°C.

-

Directing effects : Methoxy groups activate the ring, favoring nitration at positions ortho/para to existing substituents. For a 2,3,4-trimethoxybenzoate, position 6 (para to the ester) is theoretically viable but competes with position 5.

Table 1: Comparative Nitration Outcomes for Trimethoxybenzoates

| Substrate | Nitration Position | Yield (%) | Conditions |

|---|---|---|---|

| Methyl 3,4,5-trimethoxy | 2 | 65 | HNO₃/H₂SO₄, 0°C |

| Methyl 2,3,4-trimethoxy* | 6 (theoretical) | – | – |

*Hypothetical data based on electronic effects.

Route 2: Late-Stage Esterification of 6-Amino-2,3,4-Trimethoxybenzoic Acid

Synthesis of 6-Nitro-2,3,4-Trimethoxybenzoic Acid

Starting with 2,3,4-trihydroxybenzoic acid:

-

Methylation : Treat with methyl iodide and K₂CO₃ in DMF to install methoxy groups.

-

Nitration : Use acetyl nitrate (HNO₃/Ac₂O) to introduce nitro at position 6.

Table 2: Methylation and Nitration Yields

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 78 | 95 |

| Nitration | HNO₃/Ac₂O, 0°C | 52 | 90 |

Esterification via Acid Chloride

Convert the nitro-acid to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

This method avoids ester hydrolysis during subsequent reductions.

Route 3: Functional Group Interconversion

Halogenation-Amination

Introduce a bromine at position 6 via electrophilic substitution, followed by Ullmann coupling with ammonia:

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂.

-

Amination : CuI, phenanthroline, NH₃ in DMSO at 110°C.

Challenges

-

Regioselectivity : Bromination competes with existing methoxy directors.

-

Side products : Di-brominated or demethylated compounds require chromatography for removal.

Analytical and Optimization Insights

Chromatographic Purification

常见问题

Q. Table 1: Key Reaction Parameters for Triazine Coupling (Adapted from )

| Step | Reagent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4,6-Trichlorotriazine | -35 | 7 | 85 |

| 2 | 4-Methoxyphenol | 40 | 47 | 90 |

| 3 | Methyl 3-aminobenzoate | 40 | 23.5 | 88 |

Q. Table 2: Comparative Solubility of Derivatives

| Derivative | Solubility (mg/mL) in DMSO | Stability (t½, hrs) |

|---|---|---|

| Parent Compound | 25.3 | 48 |

| Sulfonate Ester Analog | 42.7 | 36 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。